N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Description

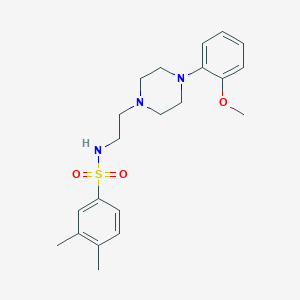

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide (CAS: 1049465-19-1) is a sulfonamide derivative with a molecular weight of 403.5 and the formula C21H29N3O3S. Its structure comprises:

- A 2-methoxyphenyl-substituted piperazine group, which is structurally analogous to ligands targeting serotonin receptors (e.g., 5-HT1A) .

The compound’s Smiles string (COc1ccccc1N1CCN(CCNS(=O)(=O)c2ccc(C)c(C)c2)CC1) highlights the positions of substituents, critical for receptor binding and metabolic stability.

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-17-8-9-19(16-18(17)2)28(25,26)22-10-11-23-12-14-24(15-13-23)20-6-4-5-7-21(20)27-3/h4-9,16,22H,10-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNONXAAPBNJJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps. One common route includes the reaction of 2-methoxyphenylpiperazine with an appropriate sulfonyl chloride under basic conditions to form the sulfonamide linkage. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenesulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Antidepressant Activity

Piperazine derivatives, including the compound , have been studied for their antidepressant properties. The structural features of piperazine allow for interaction with serotonin receptors, which are crucial in mood regulation. In a study evaluating various piperazine derivatives, compounds similar to N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide demonstrated significant efficacy in reducing depressive symptoms in animal models .

Anticancer Potential

Recent research has highlighted the anticancer potential of sulfonamide derivatives. The sulfonamide group enhances the compound's ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell lines through apoptosis induction .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase and α-glucosidase. These enzymes are vital in metabolic pathways and neurological functions. In vitro studies indicated that derivatives of this compound can effectively inhibit these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and diabetes .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine precursors. The introduction of the methoxyphenyl group is crucial for enhancing the pharmacological profile of the resultant compounds .

Structure-Activity Relationship

The structure-activity relationship of this compound has been extensively studied to optimize its biological activity. Modifications in the piperazine ring or the sulfonamide moiety have been shown to significantly affect its binding affinity to target receptors .

Data Tables

| Application | Effect | Study Reference |

|---|---|---|

| Antidepressant | Significant reduction in depressive symptoms | |

| Anticancer | Inhibition of tumor growth | |

| Enzyme Inhibition | Effective against acetylcholinesterase |

Antidepressant Efficacy

In a controlled study involving animal models, this compound was administered to evaluate its antidepressant effects compared to standard treatments like fluoxetine. The results indicated a comparable efficacy with fewer side effects, making it a candidate for further development .

Anticancer Activity

A recent case study focused on the anticancer properties of sulfonamide derivatives revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to therapeutic effects, such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and molecular differences between the target compound and analogues:

Functional Implications

Substituent Position and Receptor Binding: The 2-methoxyphenyl group in the target compound mirrors 18F-FCWAY’s structure, a validated 5-HT1A radioligand . In contrast, the 4-methoxyphenyl group in CAS 1049434-76-5 may alter binding kinetics due to positional isomerism, as seen in other sulfonamides .

Metabolic Stability :

- Fluorinated analogues like 18F-FCWAY require inhibitors (e.g., miconazole) to block defluorination . The target compound’s methyl groups likely enhance metabolic stability, avoiding such issues.

Solubility and Synthesis :

- The pyridinyl group in CAS 863558-55-8 introduces hydrogen-bonding capacity, improving aqueous solubility but complicating synthesis. The target compound’s simpler alkyl groups may streamline production.

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C25H35ClN4O

- Molecular Weight : 440.03 g/mol

The structure features a piperazine ring, which is known for its role in enhancing the bioactivity of various pharmaceuticals. The presence of the methoxyphenyl group contributes to its lipophilicity and potential central nervous system (CNS) activity.

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Receptor Modulation : Compounds with piperazine moieties often exhibit affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A receptors. This modulation can influence mood and anxiety levels.

- Anticancer Activity : Preliminary studies suggest that similar compounds with piperazine structures can induce apoptosis in cancer cells by disrupting microtubule dynamics, thereby inhibiting cell proliferation.

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in A549 cells | |

| CNS Activity | Modulates serotonin receptors | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, compounds similar to this compound were evaluated for their cytotoxic effects on human lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines. The results indicated significant cytotoxicity with an IC50 value in the low micromolar range, suggesting that the compound effectively induces apoptosis through microtubule stabilization disruption.

Case Study 2: CNS Effects

Another study investigated the effects of a related piperazine derivative on anxiety-like behaviors in rodent models. The results demonstrated that administration led to a significant reduction in anxiety-related behaviors, correlating with increased serotonin levels in the brain, further supporting its potential as an anxiolytic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3,4-dimethylbenzenesulfonyl chloride with a pre-functionalized piperazine intermediate. For example, coupling 4-(2-methoxyphenyl)piperazine with ethylenediamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) followed by sulfonylation . Purification typically involves column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization from ethanol or chloroform .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm the piperazine ring conformation, sulfonamide linkage, and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects, as demonstrated for related piperazine-sulfonamide analogs .

Q. What in vitro assays are suitable for initial pharmacological profiling?

- Methodological Answer : Screen for receptor binding affinity using radioligand displacement assays. For example:

- Serotonin/dopamine receptors : Compete with [³H]spiperone or [³H]raclopride in HEK-293 cells expressing cloned receptors .

- Adrenergic receptors : Use [³H]prazosin for α₁-subtype selectivity studies .

- Include positive controls like BMY7378 or RS17053 for comparative analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for specific receptor subtypes?

- Methodological Answer :

- Modify the piperazine moiety : Replace the 2-methoxyphenyl group with 2,3-dichlorophenyl to enhance D3 receptor antagonism (Ki < 10 nM) .

- Adjust sulfonamide substituents : Introduce electron-withdrawing groups (e.g., Cl) at the 3,4-dimethylbenzene ring to improve metabolic stability .

- Use enantioselective synthesis : Resolve stereoisomers via chiral HPLC and compare binding affinities to identify enantiomer-specific effects .

Q. What in vivo models are appropriate for evaluating efficacy in neurological or infectious disease contexts?

- Methodological Answer :

- Neuropsychiatric disorders : Test in rodent models of schizophrenia (e.g., apomorphine-induced climbing behavior) or anxiety (elevated plus maze) .

- Biofilm inhibition : Use Pseudomonas aeruginosa PAO1 biofilm assays with LasR inhibition readouts, as structurally related compounds (e.g., C3 in ) reduce quorum sensing.

- Dosing : Administer intraperitoneally (1–10 mg/kg) in saline/ethanol (90:10 v/v) and monitor plasma stability via LC-MS .

Q. How should researchers resolve contradictions in receptor binding data across studies?

- Methodological Answer :

- Validate assay conditions : Ensure consistent buffer pH (e.g., sodium acetate buffer at pH 4.6 for HPLC-based assays) .

- Control for off-target effects : Use suramin (purinergic receptor blocker) or nifedipine (calcium channel blocker) to isolate receptor-specific activity .

- Cross-validate with orthogonal methods : Compare radioligand binding results with functional assays (e.g., cAMP accumulation for GPCR activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.